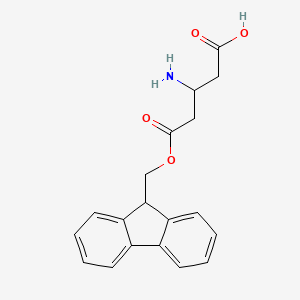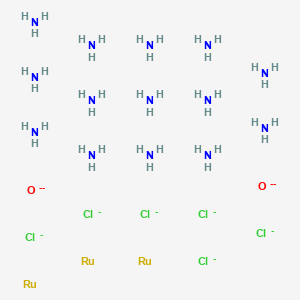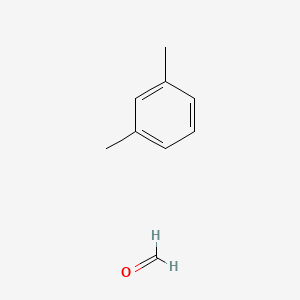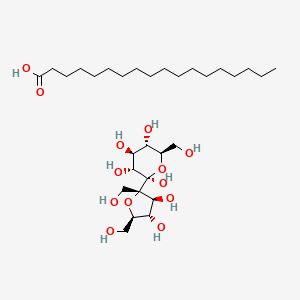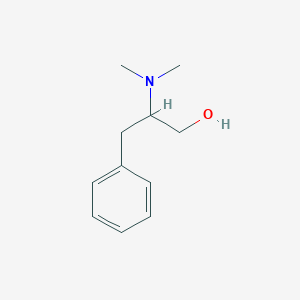
2-(Dimethylamino)-3-phenylpropan-1-ol
Descripción general
Descripción
“2-(Dimethylamino)-3-phenylpropan-1-ol” is a chemical compound that is not widely documented in the literature. It is a derivative of dimethylaminoethanol (DMAE), which is used as an intermediate for active pharmaceutical ingredients and dyes . The compound has a similar structure to DMAE, but with an additional phenyl group attached .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Chiral 3-(dimethylamino)-1-phenylpropan-1-ol is a crucial intermediate in synthesizing antidepressants. Mutations in carbonyl reductase enzymes from Sporobolomyces salmonicolor have shown potential in catalyzing the reduction of related ketones to produce enantiomerically enriched γ-amino alcohols, highlighting its application in producing enantioselective compounds for pharmaceutical use (Zhang et al., 2015).
Organic Semiconductors
The reactivity of air-stable n-dopants, specifically 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole (N-DMBI-H), with semiconductor molecules demonstrates the compound's utility in enhancing the electrical properties of organic semiconductors. This application is crucial in developing more efficient organic electronic devices (Jhulki et al., 2021).
Optical Properties
The compound's role extends to the study of its optical properties, where nanoparticles of related compounds exhibit size-dependent excitonic transitions. This property is particularly relevant in the development of materials with tailored optical behaviors for applications in photovoltaics and photonics (Fu and Yao, 2001).
Nonlinear Optical Absorption
Derivatives of 2-(Dimethylamino)-3-phenylpropan-1-ol have been investigated for their nonlinear optical properties, demonstrating potential applications in optical limiting and photonic devices. The ability to switch from saturable to reverse saturable absorption under different laser intensities suggests their suitability for protective and modulating devices in laser technology (Rahulan et al., 2014).
Propiedades
IUPAC Name |
2-(dimethylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAUYRBYPFPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-3-phenylpropan-1-ol | |
CAS RN |
60577-28-8 | |
| Record name | NSC45499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




